molecular formula C24H31NO3 B4300914 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid

3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid

Cat. No. B4300914
M. Wt: 381.5 g/mol
InChI Key: DJXVSMAWZRFGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid, commonly known as TTA, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. TTA is a potent and selective PPARα agonist that has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and inflammation.

Mechanism of Action

TTA exerts its biological effects by binding to and activating 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα by TTA leads to the transcriptional activation of target genes involved in fatty acid oxidation, ketone body production, and lipid transport, resulting in improved lipid and glucose metabolism. In addition, TTA has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects, including improved lipid and glucose metabolism, reduced inflammation, and inhibition of tumor growth. In animal models, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer models, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation models, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

TTA has several advantages as a research tool, including its high potency and selectivity for 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. However, TTA also has some limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects.

Future Directions

There are several future directions for research on TTA, including the development of more potent and selective 3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acidα agonists, the identification of novel signaling pathways modulated by TTA, and the evaluation of TTA in human clinical trials for various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of TTA and to identify potential biomarkers for monitoring its therapeutic efficacy.

Scientific Research Applications

TTA has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, TTA has been shown to improve insulin sensitivity, reduce plasma triglycerides and cholesterol levels, and decrease hepatic steatosis. In cancer, TTA has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, TTA has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]-3-(4-tert-butylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-23(2,3)18-11-7-16(8-12-18)20(15-21(26)27)25-22(28)17-9-13-19(14-10-17)24(4,5)6/h7-14,20H,15H2,1-6H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXVSMAWZRFGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-3-{[(4-tert-butylphenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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